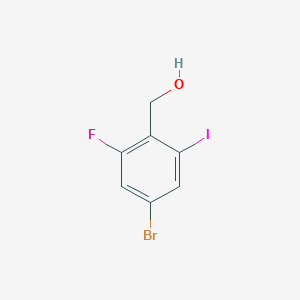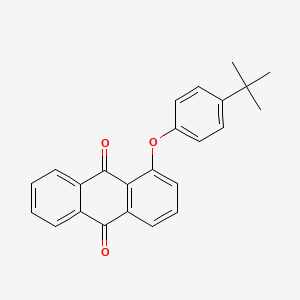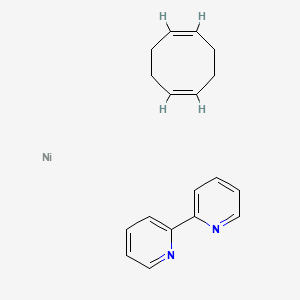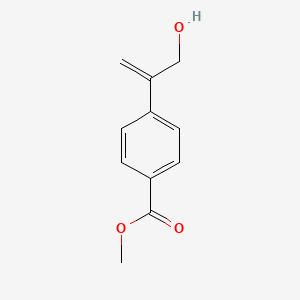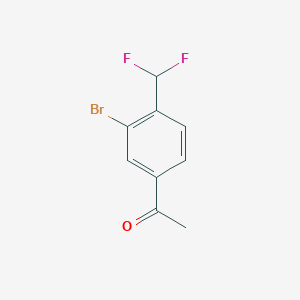
5-Cyclopropylpicolinimidamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropylpicolinimidamidehydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to a picolinimidamide moiety. This compound is of interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. Its unique structural features make it a valuable subject for studying various chemical reactions and mechanisms of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpicolinimidamidehydrochloride typically involves the following steps:
Cyclopropylation: The introduction of the cyclopropyl group to the picolinimidamide backbone. This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene.
Formation of Picolinimidamide: This step involves the synthesis of the picolinimidamide core, which can be achieved through various methods, including the reaction of picolinic acid with ammonia or amines under specific conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
5-Cyclopropylpicolinimidamidehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the picolinimidamide moiety can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
5-Cyclopropylpicolinimidamidehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
作用機序
The mechanism of action of 5-Cyclopropylpicolinimidamidehydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
Similar compounds to 5-Cyclopropylpicolinimidamidehydrochloride include:
5-Cyclopropylpicolinic acid hydrochloride: A structurally related compound with a cyclopropyl group and picolinic acid moiety.
Cyclopropylamine derivatives: Compounds with cyclopropyl groups attached to various amine backbones.
Picolinamide derivatives: Compounds with picolinamide moieties and various substituents.
Uniqueness
This compound is unique due to its specific combination of a cyclopropyl group and picolinimidamide moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C9H12ClN3 |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
5-cyclopropylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c10-9(11)8-4-3-7(5-12-8)6-1-2-6;/h3-6H,1-2H2,(H3,10,11);1H |
InChIキー |
UHTFGQRUHAPUCL-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CN=C(C=C2)C(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


